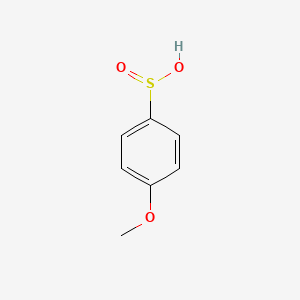

4-methoxybenzenesulfinic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-methoxybenzenesulfinic Acid is a useful research compound. Its molecular formula is C7H8O3S and its molecular weight is 172.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxybenzenesulfinic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves the reduction of 4-methoxybenzenesulfonyl chloride using reagents like sodium sulfite or thiourea dioxide under controlled pH (5–7) and temperature (40–60°C). Key steps include:

- Purification : Recrystallization from ethanol/water mixtures to isolate the sulfinic acid.

- Yield Optimization : Excess reducing agents and inert atmospheres (N₂) minimize oxidation side reactions.

Stability during synthesis requires avoiding strong acids/bases, as sulfinic acids readily decompose under extreme conditions .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR (δ 7.5–8.0 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and ¹³C NMR to confirm substitution patterns.

- FT-IR : Peaks at 1040 cm⁻¹ (S=O stretching) and 2550 cm⁻¹ (S-H in sulfinic acid, if present).

- Elemental Analysis : Validate C, H, S, and O content (±0.3% deviation).

Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from tautomerism (sulfinic acid ↔ sulfenic acid) or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic equilibria by observing signal coalescence at elevated temperatures.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable tautomers and compare with experimental data.

- X-ray Crystallography : Resolve ambiguities in solid-state structures .

Q. What strategies mitigate decomposition of this compound in aqueous solutions during kinetic studies?

- Methodological Answer : Decomposition pathways (oxidation to sulfonic acid or disproportionation) can be minimized by:

- pH Control : Buffers (pH 4–6) stabilize the sulfinic acid form.

- Antioxidants : Add 0.1–1 mM ascorbic acid or EDTA to chelate metal ions catalyzing oxidation.

- Low-Temperature Storage : –20°C under argon atmosphere for stock solutions .

Q. How does the methoxy group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-donating methoxy group increases electron density at the para position, enhancing:

- Nucleophilicity : Sulfinate ions (deprotonated form) react faster with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (DMF, DMSO).

- Regioselectivity : Reactions favor para-substituted products in electrophilic aromatic substitutions.

Kinetic studies using stopped-flow techniques can quantify rate constants under varying conditions .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for this compound?

- Methodological Answer : Variations in pKa (typically 1.5–2.5) arise from solvent polarity and measurement techniques. To resolve:

- Potentiometric Titration : Use standardized HCl/NaOH in 10% ethanol-water mixtures.

- UV-Vis Spectroscopy : Monitor absorbance shifts at 260–280 nm during titration.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-methylbenzenesulfinic acid) to identify substituent effects .

Application-Oriented Questions

Q. What role does this compound play in asymmetric catalysis?

- Methodological Answer : It acts as a chiral sulfinylating agent in enantioselective synthesis:

- Chiral Auxiliary : Forms diastereomeric intermediates with ketones or aldehydes, separable via column chromatography.

- Ligand Design : Sulfinate salts coordinate transition metals (e.g., Pd, Cu) in asymmetric cross-couplings.

Optimize enantiomeric excess (ee) by screening solvents (THF vs. toluene) and additives (chiral amines) .

Q. Safety and Handling

Q. What are critical safety protocols for handling this compound in oxidative environments?

- Methodological Answer :

属性

分子式 |

C7H8O3S |

|---|---|

分子量 |

172.20 g/mol |

IUPAC 名称 |

4-methoxybenzenesulfinic acid |

InChI |

InChI=1S/C7H8O3S/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3,(H,8,9) |

InChI 键 |

YVZWQPOTHRMEQW-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)S(=O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。